![molecular formula C15H11NOS B14197997 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile CAS No. 918340-99-5](/img/structure/B14197997.png)
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is an organic compound with the molecular formula C15H11NOS It is a derivative of benzonitrile, featuring a benzenesulfinyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with a sulfinylating agent under controlled conditions. One common method includes the use of benzenesulfinyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert solvent like tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: 4-[2-(Benzenesulfonyl)ethenyl]benzonitrile
Reduction: 4-[2-(Benzenesulfinyl)ethenyl]benzylamine
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the sulfinyl and ethenyl groups.
4-Ethynylbenzonitrile: Contains an ethynyl group instead of an ethenyl linkage.
4-[2-(Benzenesulfonyl)ethenyl]benzonitrile: An oxidized form with a sulfonyl group.
Uniqueness
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is unique due to the presence of both the sulfinyl group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918340-99-5 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-[2-(benzenesulfinyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NOS/c16-12-14-8-6-13(7-9-14)10-11-18(17)15-4-2-1-3-5-15/h1-11H |
InChI Key |
QOUPOADLZBLQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


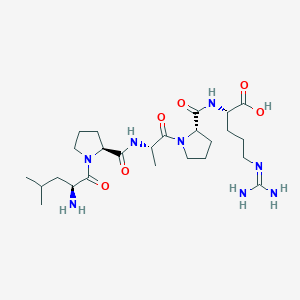
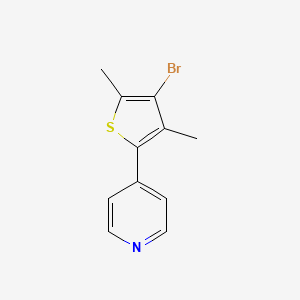
![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
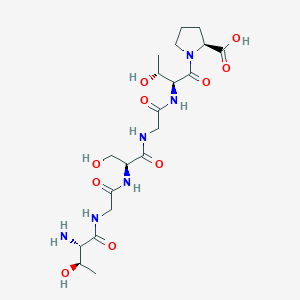
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)

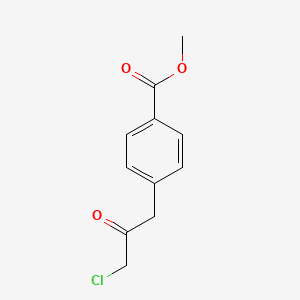
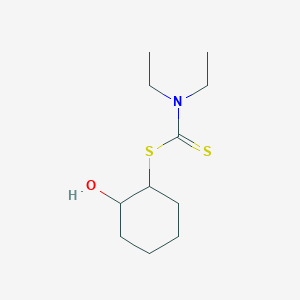
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
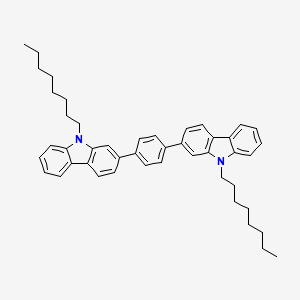
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
